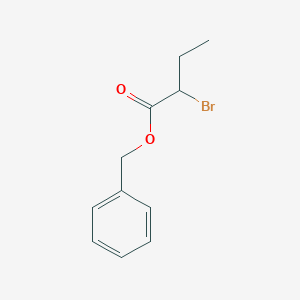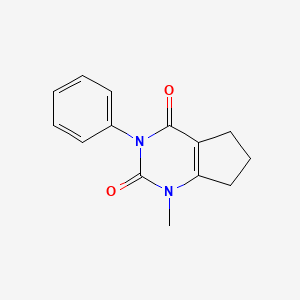
1,4-Naphthalenediol, 1,4-dihydro-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenediol, 1,4-dihydro-, cis- is an organic compound with the molecular formula C10H8O2. . This compound is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Naphthalenediol can be synthesized through various methods. One common synthetic route involves the reduction of 1,4-naphthoquinone using reducing agents such as sodium borohydride or catalytic hydrogenation . The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, 1,4-naphthalenediol is produced through large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial production often involves the use of catalysts to enhance the efficiency of the reduction process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenediol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form tetrahydronaphthalenediol derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Major Products Formed
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydronaphthalenediol derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenediol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-naphthalenediol involves its ability to undergo redox reactions. The hydroxyl groups in the compound can donate or accept electrons, making it a potent antioxidant. This redox activity allows it to neutralize free radicals and protect cells from oxidative damage . The compound’s molecular targets include various enzymes and proteins involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthalenediol is similar to other naphthalenediol derivatives, such as 1,2-naphthalenediol and 1,4-naphthoquinone . its unique structure and redox properties make it distinct. Unlike 1,2-naphthalenediol, which has hydroxyl groups at the 1 and 2 positions, 1,4-naphthalenediol has hydroxyl groups at the 1 and 4 positions, resulting in different chemical reactivity and biological activity .
List of Similar Compounds
- 1,2-Naphthalenediol
- 1,4-Naphthoquinone
- 1,2,3,4-Tetrahydro-1,2-naphthalenediol
Eigenschaften
CAS-Nummer |
51096-10-7 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(1S,4R)-1,4-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9-12H/t9-,10+ |
InChI-Schlüssel |
QRZINIDQKGUJSY-AOOOYVTPSA-N |
Isomerische SMILES |
C1=CC=C2[C@H](C=C[C@H](C2=C1)O)O |
Kanonische SMILES |
C1=CC=C2C(C=CC(C2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)
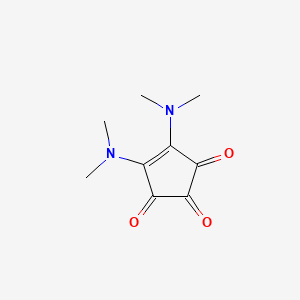

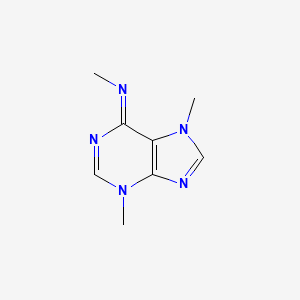
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
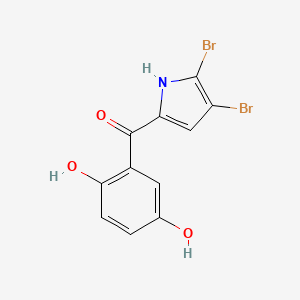
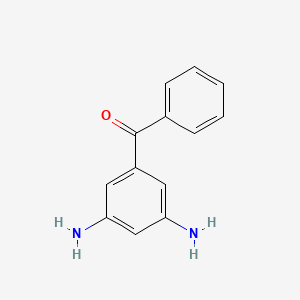


phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
